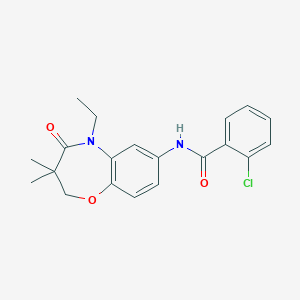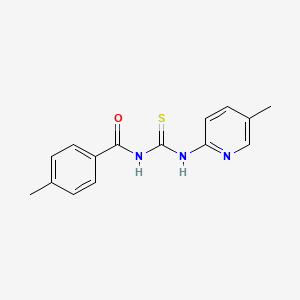
4-metil-N-((5-metilpiridin-2-il)carbamotioil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound that belongs to the class of benzoyl thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide, which includes both benzamide and thiourea moieties, makes it an interesting subject for scientific research.
Aplicaciones Científicas De Investigación
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Benzoyl thiourea derivatives, to which this compound belongs, are known to have suitable c=o and c=s functional groups, making them useful chelating agents due to their ability to encapsulate metal ions into their coordinating moiety .
Mode of Action
The mode of action of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves interactions with its targets through its functional groups. The C=O and C=S bonds lie to opposite sides of the molecule . The C—N bond lengths are shorter than the normal single C—N bond length, indicating partial double-bond character owing to the resonance effect at the carbonylthiourea moiety .
Biochemical Pathways
Benzoyl thiourea derivatives are known to have extensive applications in the fields of medicine, agriculture, and analytical chemistry .
Result of Action
Thioureas, to which this compound belongs, are known to exhibit a wide range of biological activities including anti-cancer, antifungal, and as agrochemicals .
Action Environment
The compound was synthesized and covalently bonded to silica, forming a new heterogeneous catalyst labeled as rhacp2 . This suggests that the compound’s action may be influenced by its physical and chemical environment.
Análisis Bioquímico
Biochemical Properties
It is known that benzoyl thiourea derivatives, to which this compound belongs, have the ability to form intra- and intermolecular hydrogen bonds of the N–H proton-donor groups to sulphur and carbonyl oxygen atoms . This property enables them to interact with various biomolecules.
Cellular Effects
Benzoyl thiourea derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-HIV, anticancer, and antidepressant activities .
Molecular Mechanism
It is known that benzoyl thiourea derivatives can form hydrogen bonds with other molecules, which could potentially influence their interactions with biomolecules .
Métodos De Preparación
The synthesis of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in excellent yields. The compound is then purified and characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography .
Análisis De Reacciones Químicas
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Comparación Con Compuestos Similares
4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is similar to other benzoyl thiourea derivatives, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide and 4-methyl-N-((2-pyridine-2-yl-ethyl)carbamothioyl)benzamide . its unique structure, which includes a 5-methylpyridin-2-yl group, gives it distinct properties and applications. For example, the presence of the 5-methylpyridin-2-yl group enhances its antibacterial activity compared to other similar compounds .
Propiedades
IUPAC Name |
4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-3-6-12(7-4-10)14(19)18-15(20)17-13-8-5-11(2)9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFOXALMMBZAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-1-(4-methylphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,4-dihydropyrimidin-4-one](/img/structure/B2467543.png)

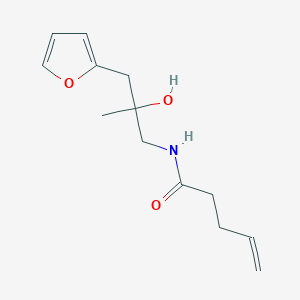
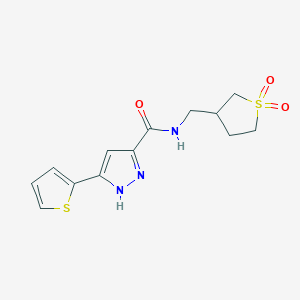
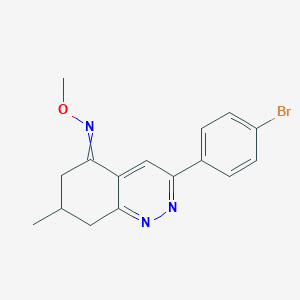

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)


![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)

![methyl 2-[2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2467561.png)
